molecular formula C14H20N2O2 B12795525 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile CAS No. 15189-93-2

2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B12795525
CAS No.: 15189-93-2
M. Wt: 248.32 g/mol
InChI Key: YOWLINZASNDMHX-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and a nitrile group attached to a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde and dimethylamine.

    Formation of Intermediate: The aldehyde group of 3,4-diethoxybenzaldehyde reacts with dimethylamine to form an imine intermediate.

    Addition of Nitrile Group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring or nitrile group.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Compounds with different functional groups replacing the ethoxy groups on the phenyl ring.

Scientific Research Applications

2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic uses.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

    2-(3,4-Diethoxyphenyl)-2-(methylamino)acetonitrile: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-(3,4-Diethoxyphenyl)-2-(dimethylamino)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.

Uniqueness

2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile is unique due to the presence of both ethoxy groups on the phenyl ring and the dimethylamino group attached to the nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

15189-93-2

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-2-(dimethylamino)acetonitrile

InChI

InChI=1S/C14H20N2O2/c1-5-17-13-8-7-11(9-14(13)18-6-2)12(10-15)16(3)4/h7-9,12H,5-6H2,1-4H3

InChI Key

YOWLINZASNDMHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C#N)N(C)C)OCC

Origin of Product

United States

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